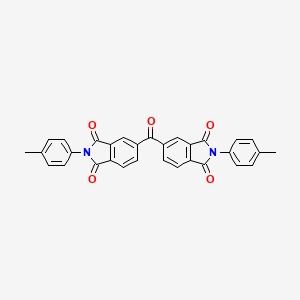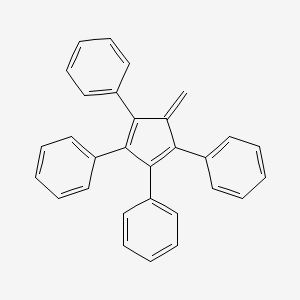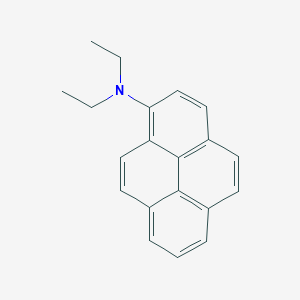![molecular formula C14H13N3S B11975588 1-[(Z)-benzylideneamino]-3-phenylthiourea CAS No. 13456-63-8](/img/structure/B11975588.png)
1-[(Z)-benzylideneamino]-3-phenylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Z)-benzylideneamino]-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzylideneamino group and a phenyl group attached to the thiourea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-benzylideneamino]-3-phenylthiourea typically involves the condensation reaction between benzaldehyde and 3-phenylthiourea. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
化学反応の分析
Types of Reactions: 1-[(Z)-benzylideneamino]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like alkyl halides, aryl halides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thioureas.
科学的研究の応用
1-[(Z)-benzylideneamino]-3-phenylthiourea has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown potential for its use in developing new therapeutic agents due to its biological activity.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-[(Z)-benzylideneamino]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes is a key factor in its activity.
類似化合物との比較
1-[(Z)-benzylideneamino]-3-phenylthiourea can be compared with other thiourea derivatives:
Similar Compounds: Thiourea, phenylthiourea, benzylthiourea.
Uniqueness: The presence of both benzylideneamino and phenyl groups in this compound provides unique chemical properties and biological activities that are not observed in simpler thiourea derivatives. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
13456-63-8 |
|---|---|
分子式 |
C14H13N3S |
分子量 |
255.34 g/mol |
IUPAC名 |
1-[(Z)-benzylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H13N3S/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-11H,(H2,16,17,18)/b15-11- |
InChIキー |
AXBWEHNBWRHZBB-PTNGSMBKSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975511.png)
![2-(benzylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B11975519.png)

![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11975534.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11975538.png)


![Methyl (2E)-2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975562.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11975569.png)
![isopropyl (2E)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11975575.png)
![N-(2,4-dimethylphenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B11975591.png)

![N-(1-{[2-(ethylsulfanyl)pyrimidin-4-yl]oxy}-2-oxo-2-phenylethyl)benzamide](/img/structure/B11975610.png)
